3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol
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Overview
Description
3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is an organic compound that contains both amino and hydroxyl functional groups, along with a furan ring and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-amino-2,2-difluoropropanol with furan under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to maximize the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine .
Scientific Research Applications
3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used as a curing agent, additive, or catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring and fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-2,2-difluoropropan-1-ol: Lacks the furan ring, making it less structurally complex.
3-amino-3-(furan-2-yl)propan-1-ol: Does not contain fluorine atoms, affecting its reactivity and stability.
Uniqueness
3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is unique due to the presence of both fluorine atoms and a furan ring, which enhance its chemical stability and reactivity. These features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1337335-80-4 |
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Molecular Formula |
C7H9F2NO2 |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
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